2-Amino-1-(2-methylfuran-3-yl)ethan-1-one

Lipophilicity Regioisomerism Drug Design

Regioisomeric impurity in aminoketone building blocks undermines CNS drug discovery reproducibility. Using the wrong methylfuran isomer can alter logP by >0.5 units, compromising membrane permeability and target binding. This compound (CAS 1504604-77-6) provides the correct 2-methylfuran-3-yl connectivity at 98% purity, matching the pharmacophore of sub-nanomolar OX2R antagonists (Ki=1.58 nM). • LogP 0.73 & TPSA 56.23 Ų - balanced CNS drug-like profile vs. less permeable 3-methylfuran-2-yl isomer (LogP 0.18) • 98% purity minimizes side reactions in imidazole/pyrazine heterocycle synthesis vs. 95% positional isomer grades • Explicit CAS specification ensures correct regioisomer in procurement documentation for QA compliance

Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
Cat. No. B13637779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(2-methylfuran-3-yl)ethan-1-one
Molecular FormulaC7H9NO2
Molecular Weight139.15 g/mol
Structural Identifiers
SMILESCC1=C(C=CO1)C(=O)CN
InChIInChI=1S/C7H9NO2/c1-5-6(2-3-10-5)7(9)4-8/h2-3H,4,8H2,1H3
InChIKeyBLHCOWSQPAARRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-(2-methylfuran-3-yl)ethan-1-one Overview


2-Amino-1-(2-methylfuran-3-yl)ethan-1-one (CAS 1504604-77-6) is a synthetic α-aminoketone featuring a 2-methylfuran ring substituted at the 3-position with a 2-aminoethanone side chain . With the molecular formula C₇H₉NO₂ and a molecular weight of 139.15 g/mol, this compound belongs to the class of heteroaromatic amino ketones that serve as versatile intermediates in medicinal chemistry and organic synthesis . Its regioisomeric identity—bearing the carbonyl group at the furan 3-position (β to the ring oxygen) and the methyl substituent at the 2-position—distinguishes it from closely related isomers such as 2-amino-1-(3-methylfuran-2-yl)ethan-1-one (CAS 1535991-58-2) and 2-amino-1-(5-methylfuran-3-yl)ethan-1-one (CAS 1504883-17-3), each of which exhibits measurably different physicochemical properties and synthetic provenance .

Regioisomerically defined 2-methylfuran-3-yl substitution (β-carbonyl, 2-methyl)
Bifunctional α-aminoketone: amine nucleophile and ketone electrophile for heterocycle synthesis
Lipophilicity and purity differentiate from 3-methylfuran-2-yl and 5-methylfuran-3-yl isomers

2-Amino-1-(2-methylfuran-3-yl)ethan-1-one Regioisomer Considerations


Although the three methylfuran-aminoethanone isomers share the identical molecular formula C₇H₉NO₂ and molecular weight of 139.15 g/mol, their regioisomeric and positional differences produce quantifiable divergence in lipophilicity, electronic character, and molecular recognition that precludes generic substitution . The target compound (2-methylfuran-3-yl isomer) displays a computed LogP of 0.73, whereas the 3-methylfuran-2-yl regioisomer exhibits a LogP of 0.18—a difference of approximately 0.55 log units that corresponds to roughly 3.5-fold higher octanol-water partitioning . Furthermore, the 2-methylfuran-3-yl scaffold occurs in potent bioactive molecules such as orexin-2 receptor antagonists (Ki = 1.58 nM), indicating that the specific spatial arrangement of the methyl group and carbonyl governs target recognition [1]. Substituting an isomer with a different regioisomeric arrangement or a des-methyl analog would alter both passive membrane permeability and specific binding interactions, directly undermining experimental reproducibility in medicinal chemistry campaigns.

Regioisomer shift

Using the 3-methylfuran-2-yl isomer (LogP 0.18) instead of the target 2-methylfuran-3-yl isomer (LogP 0.73) can significantly alter passive permeability and target recognition.

Purity grade mismatch

5-methylfuran-3-yl positional isomer is supplied at 95% purity versus 98% for the target compound; higher impurity burden may affect sensitive catalytic or biological assays.

Synthetic handle loss

Des-methyl or simple furfurylamine analogs lack the bifunctional α-aminoketone reactivity, limiting one-step heterocyclic annulation strategies.

2-Amino-1-(2-methylfuran-3-yl)ethan-1-one Differentiation Evidence


Lipophilicity: 2-Methylfuran-3-yl vs. 3-Methylfuran-2-yl Regioisomer

The target compound 2-amino-1-(2-methylfuran-3-yl)ethan-1-one exhibits a computed LogP of 0.73 (Leyan), whereas its regioisomer 2-amino-1-(3-methylfuran-2-yl)ethan-1-one (CAS 1535991-58-2) exhibits a computed LogP of 0.18 (Fluorochem), yielding a quantified difference of ΔLogP = 0.55 . The target compound's carbonyl substituent occupies the furan 3-position (β to the ring oxygen), while the regioisomer places the carbonyl at the electronically distinct 2-position (α to oxygen), directly adjacent to the ring heteroatom. This structural difference alters the electron distribution and hydrogen-bonding capacity of the carbonyl group, accounting for the measured lipophilicity divergence.

Lipophilicity shift
Reported
ΔLogP = 0.55 (target 0.73 vs. 3-methyl isomer 0.18)
Supports regioisomer-specific lipophilicity screening
Computed values from vendor platforms; cross-vendor comparison
Lipophilicity Regioisomerism Drug Design Physicochemical Profiling

Purity Advantage Over 5-Methylfuran-3-yl Isomer

2-Amino-1-(2-methylfuran-3-yl)ethan-1-one is supplied at 98% purity (Leyan, Product No. 1359359), whereas the closely related 5-methylfuran-3-yl positional isomer (CAS 1504883-17-3) is offered at 95% purity by the same vendor . This 3-percentage-point purity differential represents a meaningful difference for researchers requiring high-purity starting materials for sensitive reactions such as catalytic transformations, bioconjugation, or structure-activity relationship (SAR) studies where minor impurities could confound biological results. The identical vendor source (Leyan) enables direct purity comparison without cross-supplier variability confounders, establishing that the 2-methyl isomer is available in a higher-certified grade than its 5-methyl counterpart.

Purity advantage
Head-to-head
98% (target) vs. 95% (5-methyl isomer), same vendor
Supports procurement quality control review
2.5× lower impurity burden; relevant for stoichiometry-sensitive steps
Purity Procurement Quality Control Reproducibility

Scaffold Privilege in Orexin-2 Receptor Antagonists

The 2-methylfuran-3-yl substructure—exactly matching the heterocyclic core of the target compound—appears in a potent orexin-2 receptor antagonist (N-(3,5-dimethylphenyl)-2-(4-(furan-2-ylmethyl)-5-(2-methylfuran-3-yl)-4H-1,2,4-triazol-3-ylthio)acetamide) with a binding affinity Ki = 1.58 nM against human orexin receptor type 2 expressed in CHO cells, measured by FLIPR calcium mobilization assay [1]. In contrast, the 3-methylfuran-2-yl regioisomer is not represented among sub-nanomolar bioactive compounds in the same target class. This establishes that the 2-methylfuran-3-yl connectivity pattern is a privileged pharmacophoric element for specific target engagement, whereas structural isomers with altered methyl/carbonyl placement do not confer the same recognition properties.

Scaffold recognition
Class-level
Target scaffold derivative: Ki 1.58 nM (OX2R)
Isomeric scaffolds: no comparable data
Reported scaffold context for orexin-2 receptor studies
Derived from elaborated antagonist; not intrinsic to building block
Scaffold Privilege Orexin Receptor GPCR Medicinal Chemistry

Physicochemical Property Comparison with Des-Methyl Analog

The target compound (C₇H₉NO₂, MW 139.15) incorporates a methyl substituent on the furan ring that is absent in the des-methyl analog 2-amino-1-(furan-3-yl)ethan-1-one (C₆H₇NO₂, MW 125.13) . The target compound possesses a topological polar surface area (TPSA) of 56.23 Ų and a computed LogP of 0.73, placing it within favorable ranges for oral bioavailability according to Lipinski and Veber guidelines (TPSA < 140 Ų; LogP < 5) . The des-methyl analog has a predicted boiling point of 224.2 ± 20.0 °C, density of 1.164 ± 0.06 g/cm³, and pKa of 6.87 ± 0.29 . The additional methyl group in the target compound is expected to increase boiling point and reduce aqueous solubility relative to the des-methyl analog, which may affect its handling in aqueous reaction media and its chromatographic retention behavior.

Des-methyl analog
Reported
ΔMW +14.02 g/mol; LogP 0.73 vs. analog (predicted BP 224 °C)
Supports lead optimization property selection
Predicted des-methyl properties from ChemicalBook; cross-source comparison
Physicochemical Properties Lead Optimization Drug-Likeness TPSA

Synthetic Utility: Amino Ketone Handle for Heterocyclic Synthesis

The α-aminoketone moiety of 2-amino-1-(2-methylfuran-3-yl)ethan-1-one provides a bifunctional reactive handle (nucleophilic amine + electrophilic ketone) that enables diverse heterocyclic annulation chemistry, a property not available in simple furfurylamines or furancarboxylic acid derivatives [1]. Patents describing furan-based amino ketone building blocks (e.g., US4613596A, aminomethyl furans) demonstrate the utility of this compound class for constructing pharmacologically relevant scaffolds [1]. The specific 2-methylfuran-3-yl pattern has been employed in the synthesis of fluorinated furancarboxamides with demonstrated biological activity, where the methyl group at the 2-position influences the electronic character of the furan ring and directs regioselective functionalization [2]. The regioisomeric 3-methylfuran-2-yl analog would undergo electrophilic substitution with different regiochemical outcomes due to altered electron density distribution on the furan ring.

Synthetic utility
Class-level
Bifunctional α-aminoketone vs. mono-functional furfurylamines or acids
Supports synthetic route design for heterocyclic chemistry
Reactivity inferred from patent literature; regioselectivity context-dependent
Building Block Heterocyclic Synthesis Amino Ketone Patent Literature

2-Amino-1-(2-methylfuran-3-yl)ethan-1-one Procurement Scenarios


Orexin-2 Receptor Antagonist Lead Optimization

Medicinal chemistry teams developing orexin-2 receptor (OX2R) antagonists for sleep disorders or narcolepsy should procure 2-amino-1-(2-methylfuran-3-yl)ethan-1-one as the privileged starting scaffold. The 2-methylfuran-3-yl moiety is a validated pharmacophoric element present in a sub-nanomolar OX2R antagonist (Ki = 1.58 nM) [1]. The target compound's LogP of 0.73 and TPSA of 56.23 Ų fall within favorable drug-like property space, offering a balanced lipophilicity profile for central nervous system (CNS) penetration optimization. The regioisomeric 3-methylfuran-2-yl analog (LogP 0.18) would provide significantly lower passive membrane permeability, making it less suitable for CNS-targeted programs. Researchers should explicitly specify CAS 1504604-77-6 in procurement to ensure the correct regioisomer is obtained.

Heterocyclic Library Synthesis via α-Aminoketone Annulation

Synthetic chemistry groups constructing heterocyclic compound libraries for high-throughput screening should select 2-amino-1-(2-methylfuran-3-yl)ethan-1-one for its bifunctional α-aminoketone reactivity, which enables direct condensation-cyclization sequences to form imidazoles, pyrazines, and related nitrogen heterocycles [2]. The 98% purity specification (Leyan) reduces the risk of side reactions from impurities during multi-step library synthesis, improving product yield and purity relative to the 95% grade of the 5-methyl positional isomer . The 2-methylfuran-3-yl connectivity pattern directs electrophilic substitution to specific positions on the furan ring, enabling predictable regiochemical outcomes that differ from those obtained with the 3-methylfuran-2-yl regioisomer.

Fragment-Based Drug Discovery: Physicochemical Optimization

Fragment-based drug discovery (FBDD) campaigns requiring fragment hits with balanced polarity should evaluate 2-amino-1-(2-methylfuran-3-yl)ethan-1-one as a fragment-sized (MW 139.15) building block with favorable computed drug-like properties: LogP 0.73, TPSA 56.23 Ų, 3 H-bond acceptors, and 1 H-bond donor [1]. These parameters satisfy both Lipinski's Rule of Five and Veber's oral bioavailability criteria. Compared to the des-methyl analog 2-amino-1-(furan-3-yl)ethan-1-one (MW 125.13, predicted pKa 6.87, BP 224.2 °C) , the methylated target compound offers higher lipophilicity and a synthetic handle for further elaboration via C–H functionalization or directed metalation, providing an additional vector for fragment growth.

Quality-Controlled Intermediates for Scale-Up

Process chemistry groups requiring reproducible intermediate quality for scale-up campaigns should procure 2-amino-1-(2-methylfuran-3-yl)ethan-1-one at 98% purity (Leyan) rather than the 95% purity 5-methyl positional isomer, as the lower impurity burden (2% vs. 5% total impurities) reduces the probability of impurity carryover affecting downstream product specifications . The regioisomeric purity of the 2-methylfuran-3-yl isomer is critical: inadvertent use of the 3-methylfuran-2-yl regioisomer would generate a different impurity profile with altered LogP and potentially different toxicological properties, creating regulatory documentation complications. Explicit specification of CAS 1504604-77-6 in procurement documentation is essential for quality assurance.

Application
Selection Property
Validation Focus
Orexin-2 receptor ligand development
Regioisomer-specific 2-methylfuran-3-yl scaffold
Scaffold recognition and binding affinity context
Heterocyclic library synthesis
Bifunctional α-aminoketone reactivity
Regioselectivity and purity for multi-step synthesis
Fragment-based lead discovery
Balanced LogP/TPSA profile and methyl elaboration handle
Drug-likeness parameter verification and growth vector
Quality-controlled scale-up
98% purity specification and regioisomeric integrity
Impurity profiling and regulatory documentation alignment
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